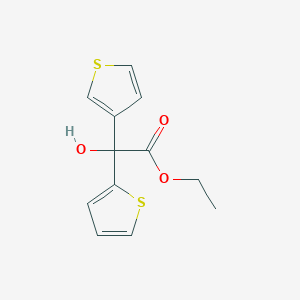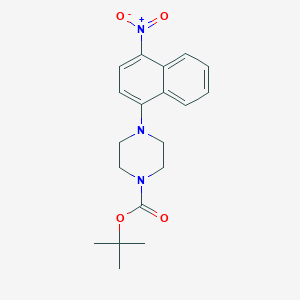
Tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C19H23N3O4 and a molecular weight of 357.4 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl ester and a nitronaphthalene moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-nitronaphthalene . The reaction conditions often include the use of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitronaphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar amino acids . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromophenyl group instead of a nitronaphthalene moiety, leading to different reactivity and biological activity.
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound features a piperidinylmethyl group, which affects its chemical properties and applications.
The unique combination of the nitronaphthalene moiety and the piperazine ring in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N3O4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)26-18(23)21-12-10-20(11-13-21)16-8-9-17(22(24)25)15-7-5-4-6-14(15)16/h4-9H,10-13H2,1-3H3 |
InChI Key |
MMHQIUIOGGQVHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


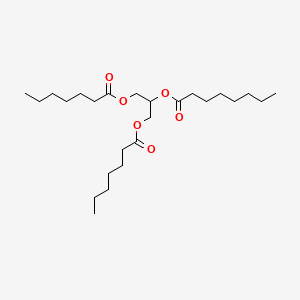
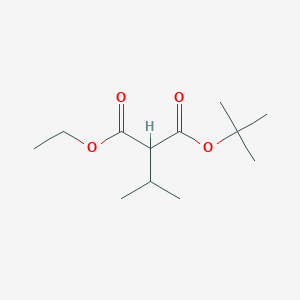
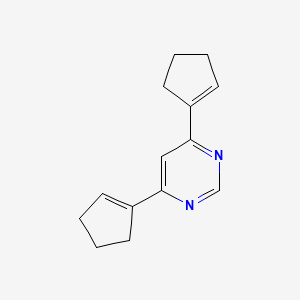
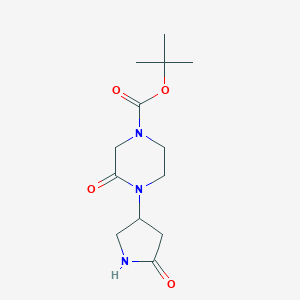
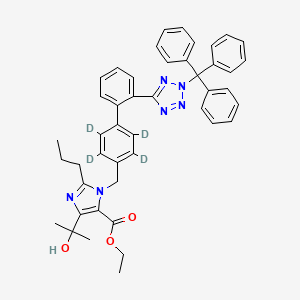
![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
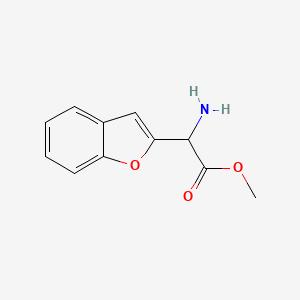
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
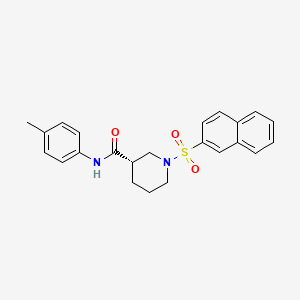
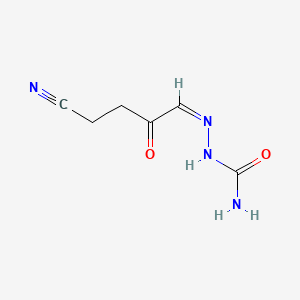
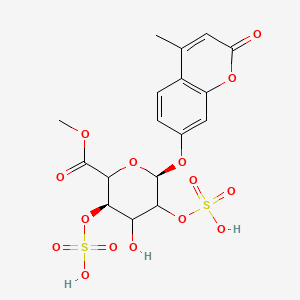
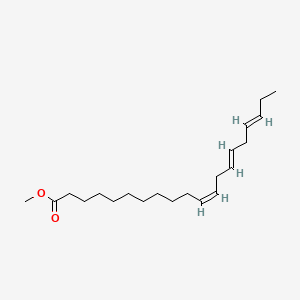
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
